molecular formula SnF2<br>F2Sn B1218183 Stannous fluoride CAS No. 7783-47-3

Stannous fluoride

Cat. No. B1218183
CAS RN: 7783-47-3
M. Wt: 156.71 g/mol
InChI Key: ANOBYBYXJXCGBS-UHFFFAOYSA-L
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Patent
US05162547

Procedure details

A reactor equipped with stirrer, reflux condenser, dropping funnel and thermometer is charged with 180.24 g (2.0 mol) of 1,4-butanediol and 6.27 g (0.04 mol) of tin difluoride and the charge is heated to 130° C. Then, with efficient stirring, 388.6 g (4.20 mol) of epichlorohydrin are added over 2 hours at a temperature of 130°-140° C., the reaction being initially exothermic. After 3 hours at this temperature, the reaction mixture is cooled to 50° C. and to the turbid solution are added 350 ml of xylene, followed by the addition of 30 g of Prolit Rapid® (filter aid). After stirring for 15 minutes, the suspension is filtered and the filtrate is freed from solvent on a rotary evaporator. Analysis of the tin content of the residual liquid chlorohydrin ether shows that this ether still contains only about 13% of the total amount of tin catalyst, i.e. 87% of the catalyst can be separated by filtration. The liquid chlorohydrin ether (589 g) is heated to 55° C. and 336 g (4.2 mol) of a 50% aqueous solution of sodium hydroxide are added dropwise at this temperature, with efficient stirring, over 30 minutes. After stirring for 2.5 hours at 50°-60° C. and cooling to room temperature, the suspension is filtered and the filtrate washed with xylene. The organic phase of the two-phase clear filtrate is dried over magnesium sulfate and filtered, and the filtrate is freed from solvent on a rotary evaporator under vacuum (bath temperature 50° C.). Yield: 343 g (85% of theory) of colourless 1,4-butanediol diglycidyl ether for which the following analytical values are obtained: epoxy value: 7.81 eq/kg; total chlorine content: 5.5%; hydrolysable chlorine content: 131 ppm.
Quantity
180.24 g
Type
reactant
Reaction Step One
Quantity
6.27 g
Type
catalyst
Reaction Step One
Quantity
388.6 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[CH2:2][CH2:3][CH2:4][OH:5].[CH2:7]([CH:9]1[O:11][CH2:10]1)Cl>[Sn](F)F.C1(C)C(C)=CC=CC=1>[CH2:7]([O:5][CH2:4][CH2:3][CH2:2][CH2:1][O:6][CH2:7][CH:9]1[O:11][CH2:10]1)[CH:9]1[O:11][CH2:10]1

Inputs

Step One
Name
Quantity
180.24 g
Type
reactant
Smiles
C(CCCO)O
Name
Quantity
6.27 g
Type
catalyst
Smiles
[Sn](F)F
Step Two
Name
Quantity
388.6 g
Type
reactant
Smiles
C(Cl)C1CO1
Step Three
Name
Quantity
350 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
After stirring for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reactor equipped with stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled to 50° C. and to the turbid solution
ADDITION
Type
ADDITION
Details
followed by the addition of 30 g of Prolit Rapid® (filter aid)
FILTRATION
Type
FILTRATION
Details
the suspension is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is freed from solvent on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
can be separated by filtration
TEMPERATURE
Type
TEMPERATURE
Details
The liquid chlorohydrin ether (589 g) is heated to 55° C.
ADDITION
Type
ADDITION
Details
336 g (4.2 mol) of a 50% aqueous solution of sodium hydroxide are added dropwise at this temperature, with efficient stirring, over 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
After stirring for 2.5 hours at 50°-60° C.
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the suspension is filtered
WASH
Type
WASH
Details
the filtrate washed with xylene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase of the two-phase clear filtrate is dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is freed from solvent on a rotary evaporator under vacuum (bath temperature 50° C.)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1CO1)OCCCCOCC1CO1
Measurements
Type Value Analysis
AMOUNT: MASS 343 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.